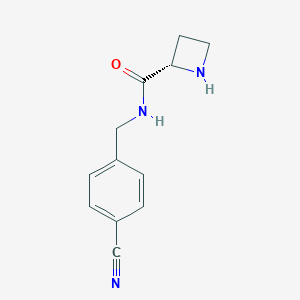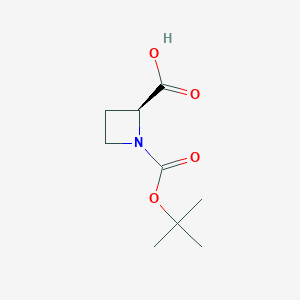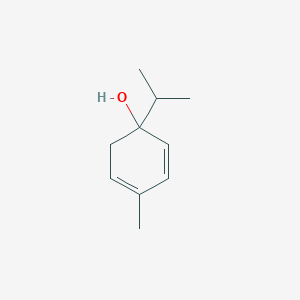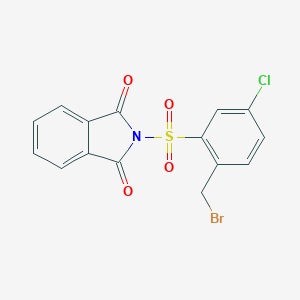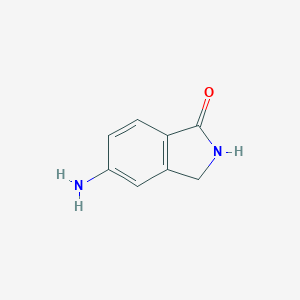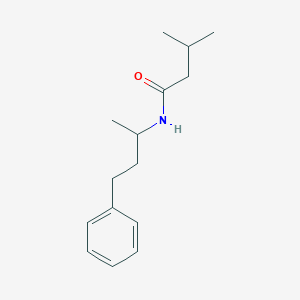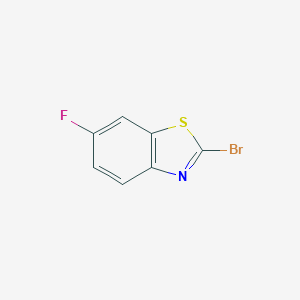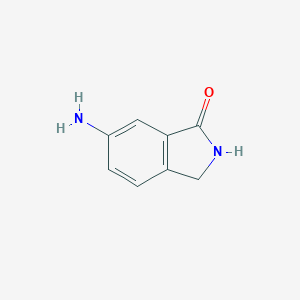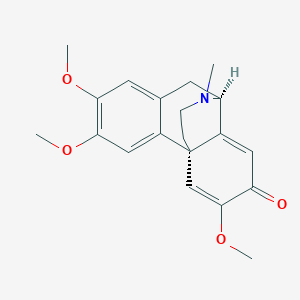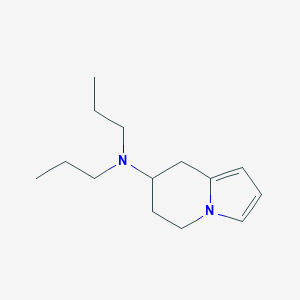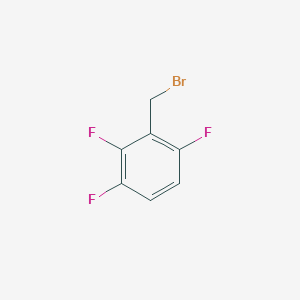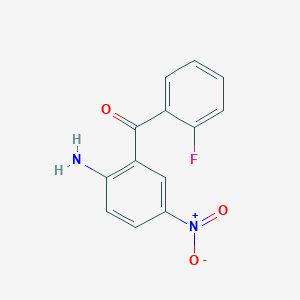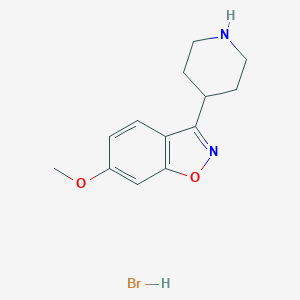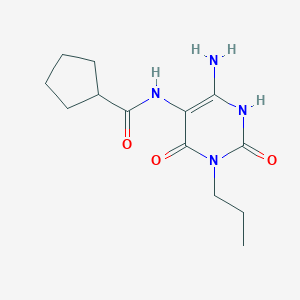
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a bioactive peptide that is derived from casein, a protein found in milk. It has been shown to have a wide range of biological activities, including anti-caries, remineralization, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide is not fully understood, but it is believed to work by binding to tooth enamel and forming a protective layer that helps to prevent demineralization. It also promotes the deposition of minerals, such as calcium and phosphate, onto the tooth surface, which helps to remineralize the enamel. Additionally, N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been shown to disrupt the cell membrane of bacteria, leading to cell death.
Biochemische Und Physiologische Effekte
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-caries and remineralization properties, it has been shown to have anti-inflammatory and antioxidant effects. It has also been investigated for its potential to prevent osteoporosis and improve bone density.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide in lab experiments is its relatively low cost compared to other bioactive peptides. Additionally, it is readily available and easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are many potential future directions for research on N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide. One area of interest is exploring its potential applications in other fields, such as medicine and agriculture. It has been shown to have antimicrobial properties against a wide range of bacteria, which could make it useful in the development of new antibiotics. Additionally, it has been investigated for its potential to improve plant growth and yield. Further research is needed to fully understand the mechanisms underlying these effects and to determine the optimal conditions for their use.
Conclusion
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide is a bioactive peptide that has shown promise for its potential applications in dentistry, medicine, and agriculture. Its anti-caries and remineralization properties make it an attractive candidate for the prevention and treatment of dental caries, while its antimicrobial properties and potential use as an antibiotic make it a promising area of research for the development of new drugs. Further research is needed to fully understand its mechanisms of action and to explore its potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has been extensively studied for its potential applications in dentistry, specifically in the prevention and treatment of dental caries. It has been shown to inhibit the growth of cariogenic bacteria, such as Streptococcus mutans, and enhance the remineralization of tooth enamel. N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide has also been investigated for its antimicrobial properties against other bacteria, including Helicobacter pylori and Escherichia coli.
Eigenschaften
CAS-Nummer |
152529-70-9 |
|---|---|
Produktname |
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide |
Molekularformel |
C13H20N4O3 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
N-(6-amino-2,4-dioxo-3-propyl-1H-pyrimidin-5-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C13H20N4O3/c1-2-7-17-12(19)9(10(14)16-13(17)20)15-11(18)8-5-3-4-6-8/h8H,2-7,14H2,1H3,(H,15,18)(H,16,20) |
InChI-Schlüssel |
YHUKSBZTJSINBW-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2 |
Kanonische SMILES |
CCCN1C(=O)C(=C(NC1=O)N)NC(=O)C2CCCC2 |
Synonyme |
Cyclopentanecarboxamide, N-(4-amino-1,2,3,6-tetrahydro-2,6-dioxo-1-propyl-5-pyrimidinyl)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

